

A Technical Guide to the Spectral Characteristics of Tetrabenzyl Thymidine-3',5'-diphosphate

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Compound of Interest

Compound Name: *Tetrabenzyl Thymidine-3',5'-diphosphate*

Cat. No.: *B1150468*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR and MS) for **Tetrabenzyl Thymidine-3',5'-diphosphate**, a key protected intermediate in the synthesis of modified oligonucleotides and nucleotide-based therapeutics. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide combines data from closely related compounds and established principles of organic chemistry and spectroscopy to present a comprehensive analytical profile.

Molecular Structure

Tetrabenzyl Thymidine-3',5'-diphosphate possesses a molecular formula of $C_{38}H_{40}N_2O_{11}P_2$ and a molecular weight of 762.68 g/mol. The structure features the nucleoside thymidine with its 3' and 5' hydroxyl groups phosphorylated and subsequently protected with benzyl groups.

Predicted Spectral Data

The following tables summarize the expected quantitative NMR and MS data for **Tetrabenzyl Thymidine-3',5'-diphosphate**. These predictions are based on the analysis of spectral data for thymidine, benzyl groups, and similar phosphorylated nucleosides.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.2	m	20H	Aromatic protons (Benzyl groups)
~7.4	s	1H	H6 (Thymine)
~6.2	t	1H	H1' (Deoxyribose)
~5.1 - 4.9	m	8H	CH ₂ (Benzyl groups)
~4.6	m	1H	H3' (Deoxyribose)
~4.1	m	1H	H4' (Deoxyribose)
~4.0	m	2H	H5' (Deoxyribose)
~2.3	m	2H	H2' (Deoxyribose)
~1.9	s	3H	CH ₃ (Thymine)

Solvent: CDCl_3 . The chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~163	C4 (Thymine)
~150	C2 (Thymine)
~137	C6 (Thymine)
~135	Quaternary Aromatic (Benzyl)
~128.5	Aromatic CH (Benzyl)
~128.0	Aromatic CH (Benzyl)
~127.5	Aromatic CH (Benzyl)
~111	C5 (Thymine)
~85	C1' (Deoxyribose)
~84	C4' (Deoxyribose)
~77	C3' (Deoxyribose)
~69	CH ₂ (Benzyl)
~66	C5' (Deoxyribose)
~39	C2' (Deoxyribose)
~12	CH ₃ (Thymine)

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Predicted ³¹P NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~ -10 to -12	m	3'-Phosphate, 5'-Phosphate

Solvent: CDCl₃. Referenced to 85% H₃PO₄. The two phosphorus signals may be resolved or overlap depending on the specific chemical environment and NMR conditions.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
763.22	[M+H] ⁺
785.20	[M+Na] ⁺
381.61	[M+2H] ²⁺

Predicted for high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

Experimental Protocols

The synthesis of **Tetrabenzyl Thymidine-3',5'-diphosphate** is a multi-step process. Below is a generalized experimental protocol based on standard phosphoramidite and phosphorylation methodologies.

Synthesis of Thymidine-3',5'-diphosphate

A common route to nucleoside diphosphates involves the phosphorylation of the corresponding nucleoside.

- **Protection of Thymidine:** The 5'-hydroxyl group of thymidine is first protected with a dimethoxytrityl (DMT) group.
- **Phosphorylation at 3':** The 3'-hydroxyl group is then phosphitylated using a phosphoramidite reagent, followed by oxidation to the phosphate.
- **Deprotection of 5'-OH:** The DMT group is removed under acidic conditions.
- **Phosphorylation at 5':** The newly freed 5'-hydroxyl group is phosphorylated using a suitable phosphorylating agent.
- **Deprotection:** All remaining protecting groups are removed to yield Thymidine-3',5'-diphosphate.

Benzylation of Thymidine-3',5'-diphosphate

The phosphate groups are then benzylated.

- **Reaction with Benzyl Bromide:** Thymidine-3',5'-diphosphate is treated with an excess of benzyl bromide in the presence of a non-nucleophilic base, such as proton sponge or a silver salt, in an aprotic solvent like DMF or acetonitrile.
- **Purification:** The crude product is purified by silica gel chromatography to yield **Tetrabenzyl Thymidine-3',5'-diphosphate**.

NMR and MS Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , and ^{31}P NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3). Chemical shifts are referenced to the residual solvent peak for ^1H and ^{13}C , and to an external standard of 85% phosphoric acid for ^{31}P .
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the synthesized compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of **Tetrabenzyl Thymidine-3',5'-diphosphate**.

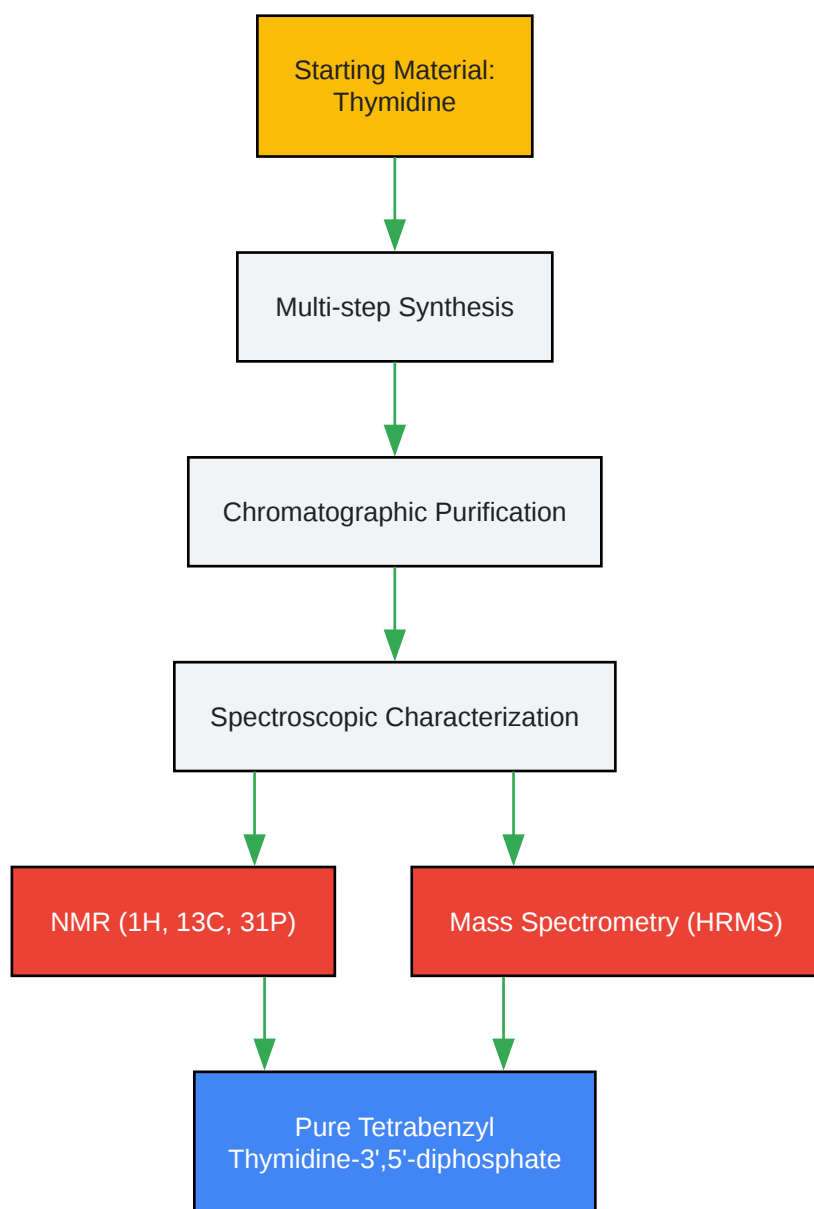


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Caption: Synthetic route to **Tetrabenzyl Thymidine-3',5'-diphosphate**.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and characterization of the target compound.

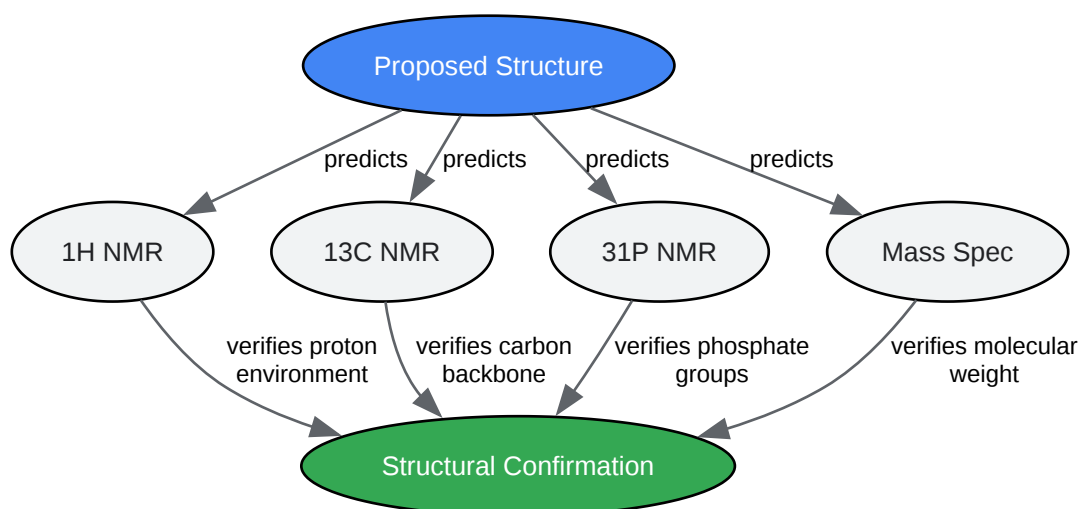


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Caption: General experimental workflow for synthesis and analysis.

Logical Relationship of Spectral Data

The relationship between the different types of spectral data in confirming the structure is shown below.



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Caption: Interrelation of spectral data for structural elucidation.

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